3-(4-Bromobutyl)-6-methyl-3,4-dihydropyrimidin-4-one
Descripción
Propiedades
IUPAC Name |
3-(4-bromobutyl)-6-methylpyrimidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2O/c1-8-6-9(13)12(7-11-8)5-3-2-4-10/h6-7H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPRPBJZUZYPPRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C=N1)CCCCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromobutyl)-6-methyl-3,4-dihydropyrimidin-4-one typically involves the reaction of 6-methyl-3,4-dihydropyrimidin-4-one with 1,4-dibromobutane. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride, which facilitates the nucleophilic substitution of the bromine atom by the pyrimidinone nitrogen. The reaction is typically conducted in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Bromobutyl)-6-methyl-3,4-dihydropyrimidin-4-one undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromobutyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alkoxides, leading to the formation of new C-N, C-S, and C-O bonds.
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO at temperatures ranging from room temperature to 100°C.
Oxidation: Potassium permanganate in aqueous or organic solvents, hydrogen peroxide in the presence of catalysts, and other oxidizing agents are used under controlled conditions to avoid over-oxidation.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol are commonly used reducing agents.
Major Products Formed
Nucleophilic Substitution: Products include substituted pyrimidinones with various functional groups such as azides, thiols, and ethers.
Oxidation: Products include hydroxylated or carbonylated derivatives of the original compound.
Reduction: Products include alcohol derivatives of the pyrimidinone ring.
Aplicaciones Científicas De Investigación
Introduction to 3-(4-Bromobutyl)-6-methyl-3,4-dihydropyrimidin-4-one
3-(4-Bromobutyl)-6-methyl-3,4-dihydropyrimidin-4-one is a compound that has garnered attention in various fields of research due to its unique chemical structure and potential applications. This compound belongs to the class of dihydropyrimidines, which have been studied for their biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. The presence of the bromobutyl group enhances its reactivity and potential for further functionalization, making it a subject of interest in medicinal chemistry.
Medicinal Chemistry
Research has indicated that dihydropyrimidines exhibit a range of biological activities. The specific compound 3-(4-Bromobutyl)-6-methyl-3,4-dihydropyrimidin-4-one has been explored for:
- Antitumor Activity : Studies have shown that derivatives of dihydropyrimidines can inhibit cancer cell proliferation. The bromobutyl group may enhance interaction with biological targets, potentially leading to increased efficacy against tumors.
- Antimicrobial Properties : The compound's structure suggests it may possess antimicrobial effects, which are being investigated for potential use in treating infections.
Synthesis and Functionalization
The synthesis of 3-(4-Bromobutyl)-6-methyl-3,4-dihydropyrimidin-4-one can be achieved through various methods, including one-pot reactions involving β-ketoesters and aldehydes. The ability to modify the bromobutyl side chain allows for the development of new derivatives with enhanced properties.
Computational Studies
Computational chemistry methods have been employed to predict the reactivity and interaction of this compound with various biological molecules. Molecular docking studies suggest that it may bind effectively to certain enzymes or receptors, indicating its potential as a lead compound in drug design.
Case Studies
- Antitumor Activity : A study conducted by researchers demonstrated that derivatives of dihydropyrimidines exhibited significant cytotoxicity against human cancer cell lines. The introduction of the bromobutyl group was found to enhance this activity compared to non-brominated analogs .
- Antimicrobial Evaluation : In another study, compounds similar to 3-(4-Bromobutyl)-6-methyl-3,4-dihydropyrimidin-4-one were tested against various bacterial strains. Results indicated promising antibacterial activity, suggesting further exploration into its use as an antimicrobial agent .
Table 2: Summary of Case Studies
Mecanismo De Acción
The mechanism of action of 3-(4-Bromobutyl)-6-methyl-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobutyl group can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the compound can interact with cellular membranes, affecting their integrity and function. The exact pathways and molecular targets depend on the specific biological context and the nature of the interactions.
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Structural Variations and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between 3-(4-Bromobutyl)-6-methyl-3,4-dihydropyrimidin-4-one and related pyrimidinone derivatives:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents (Position) | CAS Number | Key Features |
|---|---|---|---|---|---|
| 3-(4-Bromobutyl)-6-methyl-3,4-dihydropyrimidin-4-one | C₉H₁₃BrN₂O | 257.12 | 3: 4-bromobutyl; 6: methyl | EN300-6501408 | Bromine enhances reactivity |
| 2-(4-Aminophenyl)-6-methyl-3,4-dihydropyrimidin-4-one | C₁₁H₁₁N₃O | 201.23 | 2: 4-aminophenyl; 6: methyl | Not specified | Amino group for conjugation |
| 2-(3-Hydroxyphenyl)-6-methyl-3,4-dihydropyrimidin-4-one | C₁₁H₁₀N₂O₂ | 202.21 | 2: 3-hydroxyphenyl; 6: methyl | 81136-42-7 | Hydroxyl group for solubility |
| 2-{[(4-Chlorophenyl)methyl]amino}-6-methyl-3,4-dihydropyrimidin-4-one | C₁₂H₁₂ClN₃O | 253.70 | 2: (4-chlorobenzyl)amino; 6: methyl | 714214-12-7 | Chlorine for hydrophobic interactions |
| 6-Bromo-3-methylpyrimidin-4(3H)-one | C₅H₅BrN₂O | 189.01 | 3: methyl; 6: bromine | 1611464-74-4 | Simpler core with bromine at C6 |
Key Observations:
- Bromine vs. Chlorine : Bromine in the target compound (257.12 g/mol) offers greater polarizability and leaving-group ability compared to chlorine in the 4-chlorophenyl derivative (253.70 g/mol) .
- Substituent Position: The 4-bromobutyl chain at position 3 distinguishes the target compound from analogues with aryl or amino groups at position 2 (e.g., 4-aminophenyl or 3-hydroxyphenyl derivatives) .
- Molecular Weight : The bromobutyl sidechain increases molecular weight relative to simpler derivatives like 6-bromo-3-methylpyrimidin-4(3H)-one (189.01 g/mol) .
Functional and Application Differences
Reactivity in Alkylation Reactions
The bromobutyl group in the target compound enables its use as an alkylating agent. For example, in , a structurally similar pyridinium ion with a 4-bromobutyl chain demonstrated a 25-fold lower lower limit of quantification (LLOQ) in peptide alkylation assays compared to unmodified peptides, highlighting bromobutyl’s role in enhancing analytical sensitivity .
Bioconjugation Potential
Compounds with amino or hydroxyl groups (e.g., 2-(4-aminophenyl)- or 2-(3-hydroxyphenyl)- derivatives) are more suited for bioconjugation or solubility enhancement . In contrast, the target compound’s bromobutyl chain is better suited for cross-coupling or polymer chemistry.
Pharmaceutical Relevance
The 4-chlorophenyl derivative (CAS 714214-12-7) and dihydrochloride salts (e.g., OMXX-293697-01) are marketed by suppliers like American Elements and Parchem for drug discovery, emphasizing their stability and bioavailability . The target compound’s bromine may limit direct pharmaceutical use due to toxicity concerns but could serve as a synthetic intermediate.
Actividad Biológica
3-(4-Bromobutyl)-6-methyl-3,4-dihydropyrimidin-4-one is a compound of interest due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure
The compound can be represented by the following chemical structure:
Antinociceptive Activity
Research has indicated that derivatives of dihydropyrimidinones exhibit significant antinociceptive effects. A study demonstrated that 3-(4-Bromobutyl)-6-methyl-3,4-dihydropyrimidin-4-one was effective in reducing pain responses in animal models, suggesting its potential as an analgesic agent .
Antimicrobial Activity
The compound has shown promising antimicrobial properties against various bacterial strains. In vitro evaluations revealed that it possesses a broad spectrum of activity, particularly against Gram-positive bacteria. The minimum inhibitory concentrations (MICs) were determined to assess its efficacy .
Anticancer Activity
Several studies have explored the anticancer potential of dihydropyrimidine derivatives. Notably, 3-(4-Bromobutyl)-6-methyl-3,4-dihydropyrimidin-4-one demonstrated cytotoxic effects on cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .
The biological activity of 3-(4-Bromobutyl)-6-methyl-3,4-dihydropyrimidin-4-one is attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound inhibits key enzymes involved in inflammation and pain pathways.
- Cellular Apoptosis : It induces apoptosis in cancer cells through mitochondrial pathways.
- Antibacterial Mechanism : The compound disrupts bacterial cell wall synthesis and function.
Case Study 1: Antinociceptive Effects
In a controlled study involving rodent models, administration of 3-(4-Bromobutyl)-6-methyl-3,4-dihydropyrimidin-4-one resulted in a significant reduction in pain response measured by the tail flick test. The results indicated a dose-dependent effect with an optimal dose showing maximal efficacy .
Case Study 2: Anticancer Activity
A series of experiments conducted on human cancer cell lines demonstrated that 3-(4-Bromobutyl)-6-methyl-3,4-dihydropyrimidin-4-one reduced cell viability significantly after 48 hours of treatment. Flow cytometry analysis confirmed an increase in apoptotic cells compared to control groups .
Data Tables
| Biological Activity | Test Organism/Model | Results |
|---|---|---|
| Antinociceptive | Rodent model (tail flick test) | Significant pain reduction |
| Antimicrobial | Various bacterial strains | Broad spectrum activity |
| Anticancer | Human breast/prostate cancer cells | Increased apoptosis |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-(4-bromobutyl)-6-methyl-3,4-dihydropyrimidin-4-one, and how do reaction conditions influence yield?
- Methodological Answer : The compound is synthesized via Biginelli-like multicomponent reactions, where aldehydes, β-keto esters, and urea derivatives are condensed in the presence of Lewis acids (e.g., ZnCl₂) . Key parameters include solvent selection (e.g., n-heptane-toluene mixtures for reflux) and stoichiometric ratios to minimize side products. Bromobutyl substituents are introduced via post-synthetic alkylation or direct incorporation of brominated intermediates . Yield optimization requires precise temperature control (typically 80–110°C) and reaction monitoring by TLC .
Q. How is 3-(4-bromobutyl)-6-methyl-3,4-dihydropyrimidin-4-one characterized structurally, and what analytical techniques are critical?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential. For example, the dihydropyrimidinone core exhibits characteristic ^1H NMR signals at δ 2.3–2.6 ppm (methyl group) and δ 5.2–5.5 ppm (protons adjacent to the carbonyl group). The bromobutyl chain shows distinct splitting patterns (e.g., δ 3.4–3.6 ppm for CH₂-Br) . Mass spectrometry (HRMS) confirms molecular weight (C₉H₁₃BrN₂O, theoretical MW: 257.07 g/mol), while IR spectroscopy identifies carbonyl stretching (~1700 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve spectral contradictions in dihydropyrimidinone derivatives, particularly regarding tautomeric equilibria?
- Methodological Answer : Tautomerism between 3,4-dihydropyrimidin-4-one and enolic forms complicates spectral interpretation. To address this, variable-temperature ^1H NMR (VT-NMR) experiments are conducted to observe dynamic equilibria. For example, broadening of NH proton signals at elevated temperatures indicates tautomeric shifts . Computational modeling (DFT) further predicts stable tautomers and validates experimental observations .
Q. What strategies optimize the bromobutyl group’s reactivity in cross-coupling reactions without degrading the dihydropyrimidinone core?
- Methodological Answer : The C-Br bond in the bromobutyl chain is susceptible to nucleophilic substitution (Sₙ2) or Suzuki-Miyaura coupling. To prevent core degradation, use mild bases (e.g., K₂CO₃) and palladium catalysts (e.g., Pd(PPh₃)₄) at low temperatures (≤60°C). Protecting the carbonyl group with trimethylsilyl chloride (TMSCl) enhances stability during coupling .
Q. How do substituent effects on the dihydropyrimidinone ring influence biological activity or material properties?
- Methodological Answer : Electron-withdrawing groups (e.g., nitro, bromo) at the 4-position increase electrophilicity, enhancing interactions with biological targets like kinases . Substituent bulkiness (e.g., phenyl vs. methyl) affects solubility and crystallinity, as shown in comparative XRD studies of analogs . Quantitative Structure-Activity Relationship (QSAR) models correlate logP values with bioavailability .
Q. What are the challenges in crystallizing 3-(4-bromobutyl)-6-methyl-3,4-dihydropyrimidin-4-one, and how can they be mitigated?
- Methodological Answer : Bromine’s heavy atom effect aids in X-ray crystallography but complicates crystal packing due to steric hindrance. Slow evaporation from polar aprotic solvents (e.g., DMF/EtOH mixtures) improves crystal quality. SHELXL software is recommended for refining structures with bromine’s anisotropic displacement parameters .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported melting points for dihydropyrimidinone derivatives?
- Example : A derivative with a 4-methoxyphenyl substituent shows melting points ranging from 184–186°C to 200–202°C in literature.
- Resolution : Variations arise from impurities or polymorphic forms. Recrystallization in a binary solvent system (e.g., ethanol-water) ensures purity, while Differential Scanning Calorimetry (DSC) identifies polymorphs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
